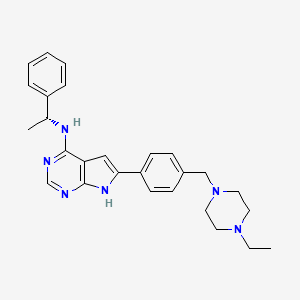

AEE788

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Glioblastoma Treatment

Specific Scientific Field: Neuro-Oncology

Summary of the Application: AEE788 has been evaluated as a potential treatment for glioblastoma, a common and aggressive type of brain tumor . The compound targets both the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), which play significant roles in glioblastoma angiogenesis and proliferation .

Results or Outcomes: The study found that continuous, once-daily AEE788 was associated with unacceptable toxicity and minimal activity for the treatment of recurrent glioblastoma . The most frequently reported adverse events included diarrhea and rash . The best overall response was stable disease (17%) .

Application in Cancer Research

Specific Scientific Field: Cancer Research

Summary of the Application: AEE788 has been studied as a dual-family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity .

Methods of Application: AEE788 was obtained by optimization of the 7H-pyrrolo[2,3-d]pyrimidine lead scaffold . It was tested against a range of EGFR and ErbB2-overexpressing cell lines, including EGFRvIII-dependent lines .

Results or Outcomes: AEE788 demonstrated antiproliferative activity against these cell lines and inhibited the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells . This was associated with a potent antitumor activity in a number of animal models of cancer, including tumors that overexpress EGFR and or ErbB2 .

Application in Pharmacokinetic and Pharmacodynamic Data Analysis

Specific Scientific Field: Pharmacokinetics and Pharmacodynamics

Summary of the Application: A comprehensive pharmacodynamic program was implemented in addition to the evaluation of safety, pharmacokinetics, and preliminary efficacy of AEE788 in cancer patients .

Methods of Application: This was a first-in-human study of AEE788 .

Results or Outcomes: The study provided valuable pharmacokinetic and pharmacodynamic data that could be used in early decision making regarding the potential therapeutic applications of AEE788 .

Application in Breast Cancer Research

Specific Scientific Field: Breast Cancer Research

Summary of the Application: AEE788 has been studied for its potential use in treating breast cancer . The compound’s ability to inhibit both the epidermal growth factor receptor (EGFR) and ErbB2, which are often overexpressed in breast cancer, makes it a promising therapeutic target .

Methods of Application: In preclinical studies, AEE788 was tested against a range of EGFR and ErbB2-overexpressing cell lines, including those derived from breast tumors .

Results or Outcomes: AEE788 demonstrated antiproliferative activity against these cell lines . The compound also inhibited the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells, suggesting potential antiangiogenic activity .

Application in Non-Small Cell Lung Cancer Research

Specific Scientific Field: Non-Small Cell Lung Cancer Research

Summary of the Application: AEE788 has been evaluated for its potential use in treating non-small cell lung cancer (NSCLC) . The compound’s ability to inhibit EGFR, including a constitutively active EGFR type III deletion mutant identified in NSCLC, makes it a promising therapeutic target .

Methods of Application: In preclinical studies, AEE788 was tested against a range of EGFR-overexpressing cell lines, including those derived from NSCLC .

Application in Antiangiogenic Treatment Strategy

Specific Scientific Field: Antiangiogenic Treatment Strategy

Summary of the Application: AEE788 has been studied as a potential antiangiogenic treatment strategy . The compound’s ability to inhibit vascular endothelial growth factor (VEGF) receptor kinases makes it a promising therapeutic target .

Methods of Application: In preclinical studies, AEE788 was tested for its ability to inhibit the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells .

Results or Outcomes: AEE788 demonstrated antiangiogenic activity, as evidenced by its ability to inhibit the proliferation of epidermal growth factor- and VEGF-stimulated human umbilical vein endothelial cells . This property was associated with potent antitumor activity in a number of animal models of cancer .

AEE788 is a small molecule compound classified as a multitargeted inhibitor of receptor tyrosine kinases, specifically targeting the human epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Its chemical formula is , and it has a molecular weight of approximately 440.58 g/mol. AEE788 belongs to the class of organic compounds known as phenylpyrroles, which are characterized by a benzene ring linked to a pyrrole ring. This compound is primarily investigated for its potential therapeutic applications in treating various cancers, including glioblastoma multiforme and other brain tumors .

AEE788 functions as a dual inhibitor, disrupting the phosphorylation processes of EGFR and VEGFR pathways. The inhibition of these pathways leads to decreased cell proliferation and survival in cancerous cells. The compound's mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation and subsequent downstream signaling events that promote tumor growth .

In experimental settings, AEE788 has demonstrated dose-dependent inhibition of tumor growth in xenograft models, indicating its efficacy in reducing tumor size through its action on these critical pathways .

AEE788 exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis and inhibit proliferation in cells expressing EGFR and VEGFR. For instance, in studies involving cutaneous squamous cell carcinoma cells, AEE788 effectively inhibited the phosphorylation of both receptors, leading to reduced tumor growth .

Additionally, pharmacokinetic studies revealed that AEE788 achieves high concentrations in tumor tissues compared to plasma, suggesting effective targeting of cancer cells. The concentrations achieved are sufficient to inhibit tyrosine kinase activity necessary for cancer cell survival and proliferation .

- Formation of the Pyrrole Ring: Utilizing appropriate reagents to cyclize precursor compounds.

- Substitution Reactions: Introducing functional groups that enhance biological activity.

- Purification: Techniques such as chromatography are employed to isolate pure AEE788 from reaction mixtures.

The detailed synthetic pathway can be complex and may require optimization for yield and purity .

AEE788 is primarily investigated for its applications in oncology, particularly for treating cancers associated with overexpression or mutation of EGFR and VEGFR. Clinical trials have focused on its use in:

- Glioblastoma Multiforme: Evaluating its effectiveness in recurrent cases where conventional therapies have failed.

- Other Tumors: Including those in the central nervous system and skin cancers.

Research continues into its potential applications in combination therapies or as part of personalized medicine strategies targeting specific genetic profiles in tumors .

Several compounds exhibit similar mechanisms or target profiles as AEE788. Here are some notable examples:

| Compound Name | Target Receptors | Unique Features |

|---|---|---|

| Gefitinib | Epidermal Growth Factor Receptor | Selective EGFR inhibitor primarily used in lung cancer treatment. |

| Erlotinib | Epidermal Growth Factor Receptor | Used for non-small cell lung cancer; has distinct resistance mechanisms compared to AEE788. |

| Lapatinib | Epidermal Growth Factor Receptor & HER2 | Dual-action against EGFR and HER2; used primarily for breast cancer treatment. |

| Sorafenib | Vascular Endothelial Growth Factor Receptor & Raf kinases | Multi-kinase inhibitor with broader targets including RAF kinases involved in tumor growth signaling. |

AEE788 is unique due to its dual inhibition profile targeting both EGFR and VEGFR simultaneously, providing a potentially synergistic effect against tumor progression compared to other single-target inhibitors .

AEE788 is fundamentally defined as a multitargeted human epidermal receptor 1/2 and vascular endothelial growth factor receptor 1/2 receptor family tyrosine kinases inhibitor. The compound operates as a potent combined inhibitor of both epidermal growth factor and vascular endothelial growth factor receptor tyrosine kinase family members, demonstrating activity on both isolated enzyme systems and cellular environments. The classification of AEE788 as a multi-targeted inhibitor stems from its demonstrated ability to simultaneously target multiple receptor pathways that are critical in cancer progression and angiogenesis.

The compound exhibits remarkable selectivity profiles across different kinase families. At the enzyme level, AEE788 demonstrates potent inhibition of epidermal growth factor receptor and vascular endothelial growth factor receptor tyrosine kinases with inhibitory concentrations in the nanomolar range. The multi-targeted nature of this compound distinguishes it from single-target inhibitors, as it can simultaneously disrupt multiple signaling pathways involved in tumor growth and vascularization processes.

Table 1: Enzyme Inhibition Profile of AEE788

| Kinase Target | Inhibitory Concentration (nanomolar) |

|---|---|

| Epidermal Growth Factor Receptor | 2 |

| Human Epidermal Growth Factor Receptor 2 | 6 |

| Kinase Insert Domain Receptor | 77 |

| Fms Related Tyrosine Kinase 1 | 59 |

| Human Epidermal Growth Factor Receptor 4 | 160 |

| Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains | 2100 |

AEE788 also demonstrates inhibitory activity against additional kinase targets including c-Abl, c-Fms, and c-Src with inhibitory concentrations of 52, 60, and 61 nanomolar respectively. This broad spectrum of activity reinforces its classification as a multi-targeted therapeutic agent with potential applications across various cancer types and angiogenic disorders.

Historical Development and Synthesis Background

The development of AEE788 emerged from systematic optimization efforts targeting the 7H-pyrrolo[2,3-d]pyrimidine lead scaffold. This optimization process was specifically designed to create a compound capable of inhibiting multiple receptor tyrosine kinases simultaneously, addressing the limitation of single-target approaches in cancer therapy. The compound was developed by Novartis as part of their broader program to create next-generation kinase inhibitors with improved selectivity and therapeutic indices.

The synthetic approach to AEE788 represents a significant advancement in medicinal chemistry, particularly in the development of pyrrolo[2,3-d]pyrimidine-based therapeutics. Recent research has demonstrated that ligand-enabled C6-selective carbon-hydrogen arylation of pyrrolo[2,3-d]pyrimidine derivatives with palladium catalysts provides an expeditious route to synthesizing AEE788. This methodology features good tolerance of reactive functional groups, mild reaction conditions, and a simple reaction system, which provides a step-economical access to this second-generation epidermal growth factor receptor inhibitor.

The synthesis strategy employed for AEE788 builds upon extensive structure-activity relationship studies that identified key structural features necessary for multi-target activity. The optimization process focused on maintaining potent inhibition of primary targets while minimizing off-target effects and improving pharmaceutical properties such as oral bioavailability and metabolic stability.

Historical context reveals that AEE788 emerged during a period of intensive research into multi-targeted kinase inhibitors, representing a shift from the earlier single-target paradigm toward more comprehensive therapeutic approaches. The compound entered clinical development as part of efforts to address limitations observed with first-generation kinase inhibitors, particularly issues related to resistance development and incomplete pathway blockade.

General Structural Characterization

AEE788 possesses a complex molecular structure characterized by its 7H-pyrrolo[2,3-d]pyrimidine core scaffold. The complete chemical name of the compound is (R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The molecular formula is C27H32N6 with a molecular weight of 440.6 grams per mole.

The structural architecture of AEE788 incorporates several key functional elements that contribute to its biological activity. The pyrrolo[2,3-d]pyrimidine core serves as the primary pharmacophore, providing the essential framework for kinase binding and inhibition. This heterocyclic system contains both nitrogen-containing rings that enable crucial hydrogen bonding interactions with target proteins.

The compound features an R-configuration at the chiral center, which is critical for its biological activity and selectivity profile. The phenylethyl substituent attached to the pyrimidine nitrogen provides hydrophobic interactions with target proteins, while the ethylpiperazine moiety contributes to the compound's pharmacokinetic properties and cellular penetration characteristics.

Table 2: Structural Properties of AEE788

| Property | Value |

|---|---|

| Molecular Formula | C27H32N6 |

| Molecular Weight | 440.6 g/mol |

| Chemical Name | (R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Stereochemistry | R-configuration |

| Core Scaffold | 7H-pyrrolo[2,3-d]pyrimidine |

| InChI Key | OONFNUWBHFSNBT-HXUWFJFHSA-N |

The structural design of AEE788 reflects sophisticated medicinal chemistry principles, with each substituent carefully positioned to optimize interactions with multiple kinase targets. The 4-ethylpiperazinylmethyl phenyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine core provides essential contacts within the active sites of target kinases, while the N-(1-phenylethyl) substituent at the 4-position contributes to selectivity and binding affinity.

Research Significance in Receptor Tyrosine Kinase Inhibition

The research significance of AEE788 in receptor tyrosine kinase inhibition extends far beyond its immediate therapeutic applications, representing a paradigm shift in cancer drug development toward multi-targeted approaches. The compound has demonstrated profound implications for understanding how simultaneous inhibition of multiple kinase pathways can provide superior therapeutic outcomes compared to single-target strategies.

In cellular systems, AEE788 efficiently inhibits growth factor-induced epidermal growth factor receptor and human epidermal growth factor receptor 2 phosphorylation with inhibitory concentrations of 11 and 220 nanomolar respectively. This cellular activity correlates well with enzyme-level potency, indicating that the compound maintains its inhibitory activity in complex biological environments. The compound demonstrates antiproliferative activity against a range of epidermal growth factor receptor and human epidermal growth factor receptor 2-overexpressing cell lines, including those dependent on epidermal growth factor receptor variant III.

Table 3: Cellular Activity Profile of AEE788

| Cell Line | Inhibitory Concentration (nanomolar) |

|---|---|

| NCI-H596 | 78 |

| Mouse Keratinocytes | 56 |

| BT-474 | 49 |

| SK-BR-3 | 381 |

| 32D/Epidermal Growth Factor Receptor | 300 |

| 32D/Epidermal Growth Factor Receptor variant III | 10 |

The research significance of AEE788 is further highlighted by its demonstrated antiangiogenic properties. The compound efficiently inhibits vascular endothelial growth factor-induced angiogenesis in murine implant models, with antiangiogenic activity apparent through measurement of tumor vascular permeability and interstitial leakage space using dynamic contrast enhanced magnetic resonance imaging methodology. This dual anti-tumor and anti-angiogenic activity positions AEE788 as a comprehensive therapeutic approach targeting both tumor cell proliferation and tumor vascularization.

Beyond its immediate therapeutic applications, AEE788 has contributed significantly to the understanding of kinase inhibitor design principles. The compound's structure-activity relationships have informed the development of subsequent generations of kinase inhibitors, particularly in the design of compounds targeting multiple receptor families simultaneously. Research utilizing AEE788 has also advanced understanding of resistance mechanisms in kinase inhibitor therapy, providing insights into how multi-targeted approaches may overcome single-target resistance development.

Epidermal Growth Factor Receptor Family Targets

Epidermal Growth Factor Receptor (IC50: 2 nM)

AEE788 demonstrates exceptional potency against epidermal growth factor receptor with an inhibitory concentration fifty value of 2 nanomolar [1] [2] [3]. This remarkable inhibitory activity positions AEE788 among the most potent epidermal growth factor receptor inhibitors characterized to date [4] [5]. The compound binds to the epidermal growth factor receptor kinase in the active conformation, with the alpha carbon helix oriented toward the adenosine triphosphate binding pocket [6]. The pyrrolopyrimidine core of AEE788 establishes hydrogen-bonding interactions with the backbone amides of the kinase hinge region, while the phenethylamine substituent extends into a hydrophobic pocket protected by the gatekeeper residue [6].

Clinical pharmacodynamic studies have confirmed that AEE788 achieves effective epidermal growth factor receptor inhibition in both skin and tumor tissues, with concentration at fifty percent inhibition values of 0.033 micromolar and 0.0125 micromolar, respectively [4] [5]. These values correspond closely to the in vitro inhibitory concentration fifty, suggesting that skin tissue may serve as a surrogate for estimating tumor epidermal growth factor receptor inhibition [4] [5].

ErbB2/Human Epidermal Growth Factor Receptor 2 (IC50: 6 nM)

AEE788 exhibits potent inhibitory activity against ErbB2, also designated human epidermal growth factor receptor 2, with an inhibitory concentration fifty value of 6 nanomolar [1] [2] [3]. The compound demonstrates preferential targeting of ligand-induced ErbB2 phosphorylation rather than constitutively activated ErbB2 [7]. In cellular assays, growth factor-induced ErbB2 phosphorylation was efficiently inhibited with an inhibitory concentration fifty of 220 nanomolar [2]. AEE788 demonstrates antiproliferative activity against ErbB2-overexpressing cell lines, including BT-474 and SK-BR-3 cells, with inhibitory concentration fifty values of 49 nanomolar and 381 nanomolar, respectively [2].

ErbB4/Human Epidermal Growth Factor Receptor 4 (IC50: 160 nM)

The compound demonstrates moderate inhibitory activity against ErbB4, with an inhibitory concentration fifty value of 160 nanomolar [1] [3] [8]. This represents a significant reduction in potency compared to epidermal growth factor receptor and ErbB2, indicating selectivity within the epidermal growth factor receptor family [1]. ErbB4 inhibition by AEE788 contributes to the compound's broad spectrum activity against the epidermal growth factor receptor family, though at concentrations approximately 80-fold higher than those required for epidermal growth factor receptor inhibition [1].

Vascular Endothelial Growth Factor Receptor Family Targets

Vascular Endothelial Growth Factor Receptor-1/Flt-1 (IC50: 59 nM)

AEE788 demonstrates significant inhibitory activity against vascular endothelial growth factor receptor-1, also known as Flt-1, with an inhibitory concentration fifty value of 59 nanomolar [1] [2] [3]. This potency represents approximately 30-fold lower activity compared to epidermal growth factor receptor, yet maintains substantial biological relevance for anti-angiogenic activity [1] [2]. The compound effectively inhibits vascular endothelial growth factor-stimulated proliferation of human umbilical vein endothelial cells with an inhibitory concentration fifty of 155 nanomolar [2].

Vascular Endothelial Growth Factor Receptor-2/Kinase Domain Region (IC50: 77 nM)

The compound exhibits robust inhibitory activity against vascular endothelial growth factor receptor-2, designated kinase domain region, with an inhibitory concentration fifty value of 77 nanomolar [1] [2] [3]. Although AEE788 represents a weaker kinase domain region inhibitor compared to its epidermal growth factor receptor activity, it efficiently blocks vascular endothelial growth factor-stimulated proliferation in endothelial cell systems at comparable concentrations to epidermal growth factor-stimulated proliferation [2]. Clinical studies have demonstrated that vascular endothelial growth factor receptor inhibition requires higher doses than epidermal growth factor receptor inhibition, with effective vascular endothelial growth factor receptor pathway modulation occurring at doses exceeding 300 milligrams per day [4] [5].

Vascular Endothelial Growth Factor Receptor-3/Flt-4 (IC50: 330 nM)

AEE788 demonstrates moderate inhibitory activity against vascular endothelial growth factor receptor-3, also known as Flt-4, with an inhibitory concentration fifty value of 330 nanomolar [1] [3] [8]. This represents the weakest activity within the vascular endothelial growth factor receptor family, indicating selectivity for vascular endothelial growth factor receptor-1 and vascular endothelial growth factor receptor-2 over vascular endothelial growth factor receptor-3 [1]. The 165-fold difference in potency between epidermal growth factor receptor and vascular endothelial growth factor receptor-3 demonstrates the compound's preferential targeting profile [1].

Other Kinase Targets

c-Abl (IC50: 52 nM)

AEE788 exhibits potent inhibitory activity against c-Abl kinase with an inhibitory concentration fifty value of 52 nanomolar [1] [3] [8]. This activity positions c-Abl among the most sensitive non-primary targets of AEE788 [1]. The compound demonstrates effectiveness against cells expressing wild-type c-Abl and shows differential sensitivity in cellular models bearing c-Abl-related mutations [9] [10]. Studies have demonstrated that AEE788 causes dephosphorylation of c-Abl downstream targets, including signal transducer and activator of transcription 5 proteins [9] [10].

c-Src (IC50: 61 nM)

The compound demonstrates significant inhibitory activity against c-Src kinase with an inhibitory concentration fifty value of 61 nanomolar [1] [3] [8]. AEE788 binds to c-Src kinase in conformations similar to other Src family kinase inhibitors, though with distinct selectivity patterns [6] [11]. The inhibition of c-Src by AEE788 contributes to its antiproliferative effects through disruption of cytoskeletal organization and cell cycle regulation pathways [12]. Research has indicated that c-Src inhibition by AEE788 affects the organization of the cytoskeleton as mediated by focal adhesion kinase, protein kinase B, and extracellular signal-regulated kinase pathways [13].

c-Fms (IC50: 60 nM)

AEE788 exhibits potent inhibitory activity against c-Fms kinase with an inhibitory concentration fifty value of 60 nanomolar [1] [3] [8]. This activity represents comparable potency to c-Src inhibition, suggesting similar binding characteristics within this kinase subfamily [1]. The c-Fms inhibitory activity contributes to the compound's effects on hematopoietic cell function and has been implicated in AEE788's activity against certain leukemic cell lines [14].

Comprehensive IC50 Values Against Diverse Kinases

| Target | IC50 (nM) | Target Family |

|---|---|---|

| Epidermal Growth Factor Receptor | 2 | Epidermal Growth Factor Receptor Family |

| ErbB2/Human Epidermal Growth Factor Receptor 2 | 6 | Epidermal Growth Factor Receptor Family |

| Vascular Endothelial Growth Factor Receptor-1/Flt-1 | 59 | Vascular Endothelial Growth Factor Receptor Family |

| c-Fms | 60 | Other Kinases |

| c-Src | 61 | Other Kinases |

| Vascular Endothelial Growth Factor Receptor-2/Kinase Domain Region | 77 | Vascular Endothelial Growth Factor Receptor Family |

| c-Abl | 52 | Other Kinases |

| ErbB4/Human Epidermal Growth Factor Receptor 4 | 160 | Epidermal Growth Factor Receptor Family |

| Platelet-Derived Growth Factor Receptor-beta | 320 | Other Kinases |

| Vascular Endothelial Growth Factor Receptor-3/Flt-4 | 330 | Vascular Endothelial Growth Factor Receptor Family |

| Flt-3 | 730 | Other Kinases |

| RET | 740 | Other Kinases |

| c-Kit | 790 | Other Kinases |

| Tek | 2100 | Other Kinases |

| c-Raf-1 | 2800 | Other Kinases |

| c-Met | 2900 | Other Kinases |

| Cyclin-Dependent Kinase 1/Cyclin B | 8000 | Other Kinases |

| Insulin-Like Growth Factor-1 Receptor | >10000 | Other Kinases |

| Insulin Receptor | >10000 | Other Kinases |

| Protein Kinase C-alpha | >10000 | Other Kinases |

| Protein Kinase A | >10000 | Other Kinases |

The comprehensive kinase inhibition profile demonstrates that AEE788 exhibits a steep selectivity gradient, with greatest potency against epidermal growth factor receptor family members, followed by vascular endothelial growth factor receptor family kinases [1] [2]. The compound shows moderate activity against several other receptor tyrosine kinases and minimal activity against serine/threonine kinases [1] [2].

Selectivity Profile and Target Specificity Analysis

AEE788 demonstrates exceptional selectivity for its primary target kinases, with inhibitory concentration fifty values spanning four orders of magnitude across the tested kinome [1] [2]. The compound exhibits highest specificity for epidermal growth factor receptor and ErbB2, with inhibitory concentration fifty values in the low nanomolar range [1] [2]. Within the vascular endothelial growth factor receptor family, AEE788 shows preferential activity against vascular endothelial growth factor receptor-1 and vascular endothelial growth factor receptor-2 compared to vascular endothelial growth factor receptor-3 [1] [3].

The selectivity profile indicates that AEE788 maintains greater than 1000-fold selectivity against serine/threonine kinases, including protein kinase A, protein kinase C-alpha, and cyclin-dependent kinase 1 [1]. This selectivity pattern reduces the likelihood of off-target effects associated with non-specific kinase inhibition [1]. Among receptor tyrosine kinases outside the primary target families, AEE788 demonstrates moderate cross-reactivity with c-Abl, c-Src, and c-Fms, suggesting potential for additional therapeutic effects through these pathways [1] [3].

Molecular docking studies have revealed that AEE788's selectivity derives from its ability to form specific interactions with the adenosine triphosphate binding pocket of target kinases [15]. The pyrrolopyrimidine core structure enables selective recognition of the hinge region in epidermal growth factor receptor family kinases, while the extended substituents provide additional binding specificity [6] [15]. Kinome-wide selectivity screens have confirmed that AEE788 exhibits high selectivity for its intended targets, with minimal activity against the broader kinase family [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Ren J, Bollu LR, Su F, Gao G, Xu L, Huang WC, Hung MC, Weihua Z. EGFR-SGLT1 interaction does not respond to EGFR modulators, but inhibition of SGLT1 sensitizes prostate cancer cells to EGFR tyrosine kinase inhibitors. Prostate. 2013 Sep;73(13):1453-61. doi: 10.1002/pros.22692. Epub 2013 Jun 14. PubMed PMID: 23765757.

3: Katiyar S, Kufareva I, Behera R, Thomas SM, Ogata Y, Pollastri M, Abagyan R, Mensa-Wilmot K. Lapatinib-binding protein kinases in the African trypanosome: identification of cellular targets for kinase-directed chemical scaffolds. PLoS One. 2013;8(2):e56150. doi: 10.1371/journal.pone.0056150. Epub 2013 Feb 20. Erratum in: PLoS One. 2014;9(3):e92488. PubMed PMID: 23437089; PubMed Central PMCID: PMC3577790.

4: Issa A, Gill JW, Heideman MR, Sahin O, Wiemann S, Dey JH, Hynes NE. Combinatorial targeting of FGF and ErbB receptors blocks growth and metastatic spread of breast cancer models. Breast Cancer Res. 2013 Jan 23;15(1):R8. doi: 10.1186/bcr3379. PubMed PMID: 23343422; PubMed Central PMCID: PMC3672810.

5: Baselga J, Mita AC, Schöffski P, Dumez H, Rojo F, Tabernero J, DiLea C, Mietlowski W, Low C, Huang J, Dugan M, Parker K, Walk E, van Oosterom A, Martinelli E, Takimoto CH. Using pharmacokinetic and pharmacodynamic data in early decision making regarding drug development: a phase I clinical trial evaluating tyrosine kinase inhibitor, AEE788. Clin Cancer Res. 2012 Nov 15;18(22):6364-72. doi: 10.1158/1078-0432.CCR-12-1499. Epub 2012 Sep 26. PubMed PMID: 23014528.

6: Venkatesan P, Bhutia SK, Singh AK, Das SK, Dash R, Chaudhury K, Sarkar D, Fisher PB, Mandal M. AEE788 potentiates celecoxib-induced growth inhibition and apoptosis in human colon cancer cells. Life Sci. 2012 Oct 22;91(15-16):789-99. doi: 10.1016/j.lfs.2012.08.024. Epub 2012 Aug 24. PubMed PMID: 22922496.

7: Reardon DA, Conrad CA, Cloughesy T, Prados MD, Friedman HS, Aldape KD, Mischel P, Xia J, DiLea C, Huang J, Mietlowski W, Dugan M, Chen W, Yung WK. Phase I study of AEE788, a novel multitarget inhibitor of ErbB- and VEGF-receptor-family tyrosine kinases, in recurrent glioblastoma patients. Cancer Chemother Pharmacol. 2012 Jun;69(6):1507-18. doi: 10.1007/s00280-012-1854-6. Epub 2012 Mar 7. PubMed PMID: 22392572; PubMed Central PMCID: PMC4351868.

8: Servidei T, Meco D, Trivieri N, Patriarca V, Vellone VG, Zannoni GF, Lamorte G, Pallini R, Riccardi R. Effects of epidermal growth factor receptor blockade on ependymoma stem cells in vitro and in orthotopic mouse models. Int J Cancer. 2012 Sep 1;131(5):E791-803. doi: 10.1002/ijc.27377. Epub 2012 Jan 11. PubMed PMID: 22120695.

9: Reardon DA, Cloughesy T, Rich J, Alfred Yung WK, Yung L, DiLea C, Huang J, Dugan M, Mietlowski W, Maes A, Conrad C. Pharmacokinetic drug interaction between AEE788 and RAD001 causing thrombocytopenia in patients with glioblastoma. Cancer Chemother Pharmacol. 2012 Jan;69(1):281-7. doi: 10.1007/s00280-011-1754-1. Epub 2011 Oct 9. PubMed PMID: 21984222.

10: Wedel S, Hudak L, Seibel JM, Makarević J, Juengel E, Tsaur I, Waaga-Gasser A, Haferkamp A, Blaheta RA. Molecular targeting of prostate cancer cells by a triple drug combination down-regulates integrin driven adhesion processes, delays cell cycle progression and interferes with the cdk-cyclin axis. BMC Cancer. 2011 Aug 25;11:375. doi: 10.1186/1471-2407-11-375. PubMed PMID: 21867506; PubMed Central PMCID: PMC3170298.